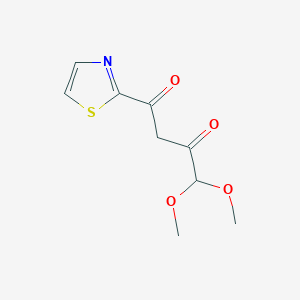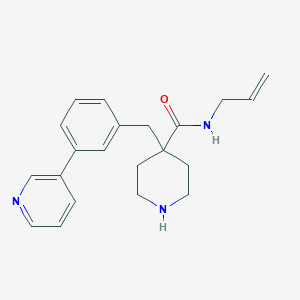
4-(3-Pyridin-3-yl-benzyl)-piperidine-4-carboxylic acid allylamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives : Piperidine derivatives, such as 4-(3-Pyridin-3-yl-benzyl)-piperidine-4-carboxylic acid allylamide, can be synthesized using methods like Claisen rearrangement, providing versatile intermediates for various amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Formation of Pyridine Derivatives : Processes involving pyridine and acetic anhydride can lead to the formation of pyridinium complexes, which are crucial in the synthesis of compounds related to pyridine-3-carboxylic acids, indicating the potential application of these compounds in various chemical syntheses (Patel & Agravat, 2009).
Structural Investigations : Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which can include derivatives of 4-(3-Pyridin-3-yl-benzyl)-piperidine-4-carboxylic acid allylamide, have been structurally investigated to understand their physicochemical properties and interactions (Tzimopoulos et al., 2010).
Application in Medicinal Chemistry
Synthesis of Oxindole Compounds : Compounds like 4-(3-Pyridin-3-yl-benzyl)-piperidine-4-carboxylic acid allylamide are utilized in medicinal chemistry, particularly in the synthesis of oxindole compounds, which are significant in the development of new drugs and therapeutic agents (Magano et al., 2014).
Antimicrobial Activity : Piperidine derivatives have been studied for their antimicrobial activity. These compounds, including variations of 4-(3-Pyridin-3-yl-benzyl)-piperidine-4-carboxylic acid allylamide, show significant antibacterial properties, suggesting their potential use in developing new antimicrobial agents (Mekheimer et al., 1997).
Safety and Hazards
This compound is harmful if swallowed and can cause severe skin burns and eye damage . If it comes in contact with the eyes, it’s recommended to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, one should not induce vomiting and should immediately call a poison center or doctor .
properties
IUPAC Name |
N-prop-2-enyl-4-[(3-pyridin-3-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-2-10-24-20(25)21(8-12-22-13-9-21)15-17-5-3-6-18(14-17)19-7-4-11-23-16-19/h2-7,11,14,16,22H,1,8-10,12-13,15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBIWHIWHFOEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1(CCNCC1)CC2=CC(=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridin-3-yl-benzyl)-piperidine-4-carboxylic acid allylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




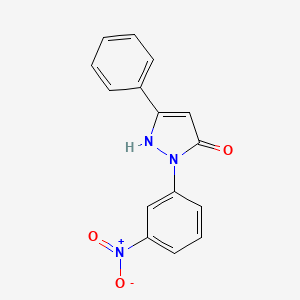
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)

![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
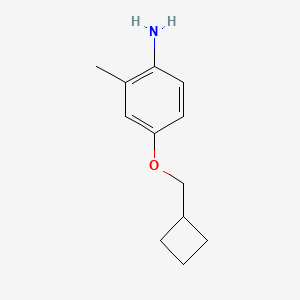
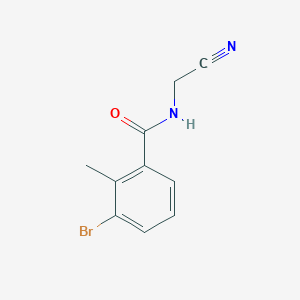

![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)


